Caproyl-Sarcosin

Übersicht

Beschreibung

Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine, a natural amino acid found in muscles and other body tissues. This compound is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the formulation of surfactants and detergents .

Wissenschaftliche Forschungsanwendungen

Caproyl sarcosine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in cell lysis buffers for the extraction of proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of cell membranes.

Industry: Utilized in the formulation of personal care products such as shampoos, toothpaste, and skin cleansers

Wirkmechanismus

Target of Action

Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine . Sarcosine, also known as N-methylglycine, is a metabolite of glycine . Therefore, the primary targets of caproyl sarcosine are likely to be the same as those of sarcosine.

Mode of Action

Sarcosine is an intermediate in the metabolism of choline to glycine . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Therefore, caproyl sarcosine might interact with these enzymes and affect their activity.

Biochemical Pathways

Sarcosine, the parent compound of caproyl sarcosine, is involved in the glycine synthesis and degradation pathway . It is an intermediate and byproduct in this pathway . Therefore, caproyl sarcosine might affect this pathway and its downstream effects.

Pharmacokinetics

For instance, N-Lauroyl sarcosine, a similar compound, is known to be a biodegradable anionic surfactant . It is readily metabolized by humans to sarcosine and corresponding fatty acids . Therefore, caproyl sarcosine might have similar properties.

Result of Action

For instance, sarcosine has been shown to up-regulate the expression of genes involved in cell cycle progression . Therefore, caproyl sarcosine might have similar effects.

Action Environment

For instance, the action of N-Lauroyl sarcosine, a similar compound, is known to be concentration, time, and temperature dependent . Therefore, caproyl sarcosine might be influenced by similar environmental factors.

Biochemische Analyse

Biochemical Properties

Caproyl sarcosine plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, caproyl sarcosine is known to inhibit hexokinase, an enzyme involved in glycolysis . It also interacts with membrane proteins, aiding in their solubilization and purification . The nature of these interactions is primarily based on the surfactant properties of caproyl sarcosine, which disrupts lipid bilayers and denatures proteins, making them more accessible for biochemical analysis.

Cellular Effects

Caproyl sarcosine has notable effects on various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the use of caproyl sarcosine in cell lysis can release intracellular contents, including enzymes and nucleic acids, which can then be analyzed for various biochemical studies . Additionally, caproyl sarcosine’s ability to denature proteins can impact cellular metabolism by inhibiting enzyme activity.

Molecular Mechanism

The molecular mechanism of caproyl sarcosine involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption leads to the solubilization of membrane proteins and the denaturation of other proteins . Caproyl sarcosine can also inhibit enzymes such as hexokinase by binding to their active sites and preventing substrate binding . These interactions result in changes in gene expression and cellular metabolism, as the disruption of cell membranes and inhibition of enzymes can alter cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caproyl sarcosine can change over time. Its stability and degradation are important factors to consider. Caproyl sarcosine is generally stable at room temperature, but its surfactant properties can diminish over time, leading to reduced effectiveness in cell lysis and protein purification . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to caproyl sarcosine can lead to significant changes in cell morphology and viability .

Dosage Effects in Animal Models

The effects of caproyl sarcosine vary with different dosages in animal models. At low doses, caproyl sarcosine is well-tolerated and can effectively lyse cells and solubilize proteins . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve effective cell lysis and protein solubilization without causing adverse effects .

Metabolic Pathways

Caproyl sarcosine is involved in several metabolic pathways. It is metabolized to glycine by the enzyme sarcosine dehydrogenase . Additionally, glycine-N-methyl transferase generates caproyl sarcosine from glycine . These metabolic pathways are crucial for the regulation of methyl group transfer and the synthesis of various biomolecules, including creatine and purines . Caproyl sarcosine’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Caproyl sarcosine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, caproyl sarcosine can accumulate in specific compartments, such as the cytoplasm and mitochondria . Its distribution within tissues is influenced by its surfactant properties, which allow it to penetrate lipid bilayers and reach intracellular targets .

Subcellular Localization

The subcellular localization of caproyl sarcosine is primarily in the cytoplasm and mitochondria . It can also localize to other organelles, such as the endoplasmic reticulum and lysosomes, depending on the presence of specific targeting signals and post-translational modifications . The activity and function of caproyl sarcosine are influenced by its localization, as it can interact with various biomolecules and disrupt cellular processes in different compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Caproyl sarcosine can be synthesized through the acylation of sarcosine with decanoic acid. The reaction typically involves the use of a catalyst, such as sodium methoxide, to facilitate the formation of the amide bond between the sarcosine and the fatty acid. The reaction is carried out under mild conditions to avoid side reactions and to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of caproyl sarcosine involves a two-step process. First, decanoic acid is reacted with methanol in the presence of a catalyst to form methyl decanoate. This intermediate product is then subjected to a condensation reaction with sodium sarcosinate, again using sodium methoxide as a catalyst. The entire process is designed to minimize the formation of by-products and to ensure a high yield of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Caproyl sarcosine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the carboxylate group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent like ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines or alcohols.

Substitution: Various substituted amides or esters.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium lauroyl sarcosinate: Another sarcosine derivative with a longer carbon chain, commonly used in personal care products.

N-lauroyl sarcosine: Similar in structure but with a different fatty acid chain length, used as a permeation enhancer in drug delivery systems

Uniqueness

Caproyl sarcosine is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and in enhancing membrane permeability, distinguishing it from other sarcosine derivatives .

Eigenschaften

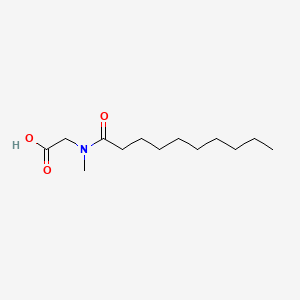

IUPAC Name |

2-[decanoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERPQJNGDVCXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181211 | |

| Record name | Caproyl sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2671-91-2 | |

| Record name | Caproyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caproyl sarcosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROYL SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVG45J8Q00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.